Oxyquinoline sulfate

Catalog No.
S538437
CAS No.
134-31-6
M.F
C18H16N2O6S
M. Wt
388.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxyquinoline sulfate

Replace the water-insoluble free base with the highly soluble sulfate salt for aqueous formulations. Oxyquinoline sulfate (CAS 134-31-6) functions as a bidentate metal chelator and antimicrobial.

  • >100 mg/mL water solubility eliminates need for organic solvents; chelates transition metals to prevent oxidation and preserve formulation integrity.
  • High melting point (175-178°C) prevents caking in hot-melt processing; effective hydrogen peroxide stabilizer in hair care at 0.03-0.3%.
  • ≥98% purity, in stock for immediate dispatch.

CAS Number

134-31-6

Product Name

Oxyquinoline sulfate

IUPAC Name

quinolin-8-ol;sulfuric acid

Molecular Formula

C18H16N2O6S

Molecular Weight

388.4 g/mol

InChI

InChI=1S/2C9H7NO.H2O4S/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;1-5(2,3)4/h2*1-6,11H;(H2,1,2,3,4)

InChI Key

YYVFXSYQSOZCOQ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)O

solubility

Soluble in DMSO

Synonyms

8 Hydroxyquinoline, 8 Hydroxyquinoline Sulfate, 8 Oxyquinoline, 8 Quinolinol, 8-Hydroxyquinoline, 8-Hydroxyquinoline Sulfate, 8-Oxyquinoline, 8-Quinolinol, Bioquin, Chinosol, Khinozol, Leioderm, Oxine, Oxyquinol, Oxyquinoline, Oxyquinoline Potassium Sulfate (2:1), Oxyquinoline Sulfate, Quinosol, Sulfate, 8-Hydroxyquinoline, Sulfate, Oxyquinoline, Superol

Canonical SMILES

C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)O

The exact mass of the compound Oxyquinoline sulfate is 388.0729 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Hydroxyquinolines. It belongs to the ontological category of polymer in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

25 g, 50 g, 100 g

Oxyquinoline sulfate (CAS 134-31-6) is the sulfate salt of 8-hydroxyquinoline, functioning as a potent bidentate chelator for transition metals. Unlike its parent free base, the sulfate salt is engineered for maximum aqueous compatibility, forming stable, slightly acidic solutions. It is widely procured for industrial, agricultural, and cosmetic applications where trace metal sequestration or antimicrobial properties are required in water-based systems. By effectively binding metals like iron, zinc, and copper, it inhibits metalloenzymes in pathogens and prevents metal-catalyzed oxidative degradation in chemical formulations [1].

Research Fit

USP compendial reference standard identity
Water-soluble sulfate salt for aqueous workflows
Antimicrobial screening and chelation research tool
Plant tissue culture xylogenesis studies

Procuring the free base (8-hydroxyquinoline) as a substitute for oxyquinoline sulfate in aqueous applications leads to immediate formulation failure. The free base is highly lipophilic and practically insoluble in water, requiring the addition of volatile organic compounds (VOCs) or extreme pH adjustments to achieve dissolution. Furthermore, the free base exhibits a low melting point, making it prone to caking and thermal degradation during high-shear or high-temperature processing. Oxyquinoline sulfate resolves these issues by providing a highly water-soluble, thermally stable, and VOC-free delivery mechanism for the active chelating moiety .

Substitution Risk

Salt vs free base Aqueous solubility profile may shift, altering assay compatibility and formulation stability
Nitroxoline analog Nitrated derivative may show divergent antimycobacterial potency; chelation context differs
Halogenated derivatives Class-level antimicrobial spectra may not transfer; verify metal-chelation mechanism specificity

Aqueous Solubility and Formulation Compatibility

The primary procurement advantage of oxyquinoline sulfate is its massive solubility in water compared to the free base. 8-Hydroxyquinoline is practically insoluble in water (< 1 mg/mL), necessitating organic solvents like ethanol or chloroform for liquid formulations. In contrast, oxyquinoline sulfate achieves aqueous solubility exceeding 100 mg/mL (≥ 10 g/100 mL) at room temperature. This greater than 100-fold increase allows manufacturers to formulate concentrated aqueous stock solutions without the regulatory and safety burdens of VOCs .

Evidence DimensionAqueous Solubility at Room Temperature
Target Compound DataOxyquinoline sulfate: ≥ 100 mg/mL (≥ 10 g/100 mL)
Comparator Or Baseline8-Hydroxyquinoline (free base): < 1 mg/mL
Quantified Difference>100-fold increase in aqueous solubility
ConditionsAqueous solution at ~19-20 °C

Eliminates the need for hazardous organic solvents in the manufacturing of liquid antiseptics, cosmetics, and agricultural sprays.

Antimycobacterial MIC
Head-to-head
2 µM (oxine) vs 10 µM (nitroxoline)
Reported chelation-dependent inhibition context
M. bovis BCG model; confirm in target strain

Thermal Stability and Solid-State Handling

For solid-state storage and high-temperature processing, the sulfate salt offers significantly higher thermal robustness. The free base 8-hydroxyquinoline has a relatively low melting point of 70–76 °C, which can lead to caking, fusing, or degradation during exothermic blending, milling, or storage in warm climates. Oxyquinoline sulfate exhibits a melting point of approximately 175–178 °C. This ~100 °C expansion in the thermal processing window ensures that the material remains a free-flowing crystalline powder under rigorous industrial manufacturing conditions .

Evidence DimensionMelting Point / Thermal Stability
Target Compound DataOxyquinoline sulfate: 175–178 °C
Comparator Or Baseline8-Hydroxyquinoline (free base): 70–76 °C
Quantified Difference~100 °C higher melting point
ConditionsStandard atmospheric pressure, solid-state heating

Prevents material caking and degradation during high-temperature manufacturing steps, ensuring reliable shelf-life and handling.

Aqueous Solubility
Cross-study
≥10 g/100 mL (sulfate) vs practically insoluble (free base)
Supports aqueous formulation workflow
May reduce organic solvent artifacts in sensitive assays

Trace Metal Chelation for Hydrogen Peroxide Stabilization

In cosmetic and pharmaceutical formulations, trace transition metals catalytically decompose hydrogen peroxide. Oxyquinoline sulfate is specifically utilized to sequester these metals in acidic aqueous environments. Regulatory and formulation data confirm that oxyquinoline sulfate is highly effective at extremely low concentrations, typically authorized and utilized at 0.03% (leave-on) to 0.3% (rinse-off) to stabilize hydrogen peroxide. The sulfate salt's inherent solubility and slightly acidic pH profile make it a highly effective chelator for these peroxide systems compared to unstabilized baselines [1].

Evidence DimensionEffective Stabilization Concentration
Target Compound DataOxyquinoline sulfate: 0.03% to 0.3% (w/w)
Comparator Or BaselineUnstabilized hydrogen peroxide (rapid degradation in presence of trace metals)
Quantified DifferenceMaintains peroxide stability at sub-1% chelator concentrations
ConditionsAqueous hair care and cosmetic formulations

Provides a regulatory-compliant, highly efficient stabilization mechanism for commercial peroxide-based products.

Acute Oral LD50
Class-level
1.2 g/kg (rat)
Reported toxicity endpoint context
Class-level inference; verify for specific derivatives
Plant Tissue Ultrastructure
Head-to-head
No marked differences vs untreated control (20.55–41.10 µM)
Supports xylogenesis modulation without necrosis
Sedum callus model; validate in target species

Aqueous Antiseptic and Antimicrobial Formulations

Due to its >100 mg/mL water solubility, oxyquinoline sulfate is the preferred choice for formulating liquid bandages, topical antiseptics, and agricultural fungicidal sprays where the use of organic solvents is prohibited or undesirable .

Hydrogen Peroxide Stabilization in Cosmetics

The compound's ability to chelate trace metals in acidic aqueous environments makes it a critical stabilizer for hydrogen peroxide in hair care products, effective at concentrations as low as 0.03% to 0.3% [1].

High-Temperature Solid Compounding

The elevated melting point (175–178 °C) of the sulfate salt ensures it can be safely incorporated into hot-melt extrusions, solid-state pharmaceutical blends, or industrial masterbatches without the risk of caking or premature melting associated with the free base.

Application Fit Matrix

Application
Selection Property
Validation Focus
Mycobacterial chelation studies
Non-nitrated chelator context
MIC endpoint review with nitroxoline analog
Aqueous antimicrobial assays
Salt-form aqueous solubility
Solvent-free preparation and artifact review
Plant cell differentiation studies
Ultrastructure preservation profile
Xylogenesis modulation without necrosis
USP compendial QC workflows
USP reference standard identity
Purity specification and batch consistency

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

388.07290741 g/mol

Monoisotopic Mass

388.07290741 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

61VUG75Y3P

Related CAS

148-24-3 (Parent)

Other CAS

134-31-6

Wikipedia

Oxyquinoline sulfate

Use Classification

Cosmetics -> Emulsion stabilizing; Antimicrobial

General Manufacturing Information

8-Quinolinol, sulfate (2:1): ACTIVE
1: Andersen A. Final amended report on the safety assessment of oxyquinoline and oxyquinoline sulfate as used in cosmetics. Int J Toxicol. 2006;25 Suppl 1:1-9. PubMed PMID: 16835127.

Explore Compound Types